molecular formula C20H20N4O B2729434 N-({[2,3'-bipyridine]-4-yl}methyl)-4-(dimethylamino)benzamide CAS No. 1904375-30-9

N-({[2,3'-bipyridine]-4-yl}methyl)-4-(dimethylamino)benzamide

Cat. No.: B2729434
CAS No.: 1904375-30-9
M. Wt: 332.407
InChI Key: MPLCVLPTNVPUJH-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide is a complex organic compound that features a bipyridine moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide typically involves the coupling of a bipyridine derivative with a benzamide precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to link the bipyridine and benzamide units. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and improve yield is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The bipyridine moiety can coordinate with metal ions, forming complexes that exhibit unique chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

    N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide: Unique due to its specific bipyridine and benzamide structure.

    N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.

    N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)phenylacetamide: Similar structure but with a phenylacetamide group.

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide is unique due to its specific combination of bipyridine and benzamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(dimethylamino)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-24(2)18-7-5-16(6-8-18)20(25)23-13-15-9-11-22-19(12-15)17-4-3-10-21-14-17/h3-12,14H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLCVLPTNVPUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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